REACTION_CXSMILES
|
B.C1COCC1.[Cl:7][C:8]1[CH:15]=[CH:14][C:11]([C:12]#[N:13])=[CH:10][C:9]=1[N+:16]([O-:18])=[O:17].CO.Cl>C1COCC1>[ClH:7].[Cl:7][C:8]1[CH:15]=[CH:14][C:11]([CH2:12][NH2:13])=[CH:10][C:9]=1[N+:16]([O-:18])=[O:17] |f:0.1,6.7|
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Name
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|
Quantity
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279 mL
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Type
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reactant
|
Smiles
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B.C1CCOC1
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Name
|
|
Quantity
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30 g
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Type
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reactant
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Smiles
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ClC1=C(C=C(C#N)C=C1)[N+](=O)[O-]
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Name
|
|
Quantity
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100 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Type
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CUSTOM
|
Details
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the resulting mixture was stirred over night
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
to reach rt
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Type
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TEMPERATURE
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Details
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the resulting mixture was refluxed for 4 h
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Duration
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4 h
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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ADDITION
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Details
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The residue was treated with water (500 mL)
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Type
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FILTRATION
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Details
|
the resulting precipitate was filtered off
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Type
|
ADDITION
|
Details
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The filtrate was treated with NaCl (120 g)
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Type
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TEMPERATURE
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Details
|
heated
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Type
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FILTRATION
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Details
|
the resulting precipitate was filtered off
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Name
|
|
Type
|
product
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Smiles
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Cl.ClC1=C(C=C(C=C1)CN)[N+](=O)[O-]
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |